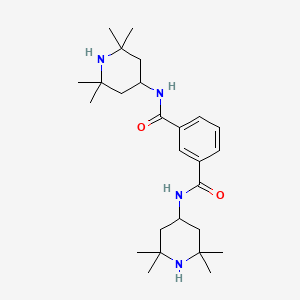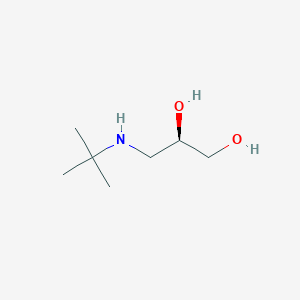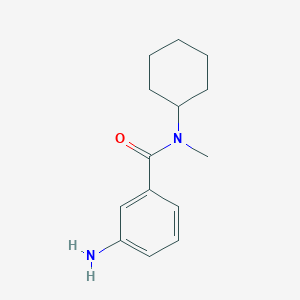
3-氨基-4-甲氧基吡啶
描述
3-Amino-4-methoxypyridine is a derivative of the pyridine family, which is a class of compounds known for their role in various biological processes and potential therapeutic applications. The methoxy group (-OCH3) attached to the pyridine ring at the fourth position and the amino group (-NH2) at the third position are key functional groups that can influence the compound's chemical behavior and interaction with biological systems .
Synthesis Analysis
The synthesis of 3-amino-4-methoxypyridine derivatives can be achieved through various methods. A general approach for synthesizing 2-alkyl-4-aminopyridines, which can be adapted for 3-amino-4-methoxypyridine, involves acylation followed by amination and cyclization in ammonia, yielding substituted pyridines with high efficiency . Another method includes the substitution, oxidation, nitration, and ammoniation of dichloropyridine precursors . These synthetic routes are crucial for producing high-purity compounds for further study and potential therapeutic use.
Molecular Structure Analysis
The molecular structure of 3-amino-4-methoxypyridine derivatives can be characterized by various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques confirm the presence of functional groups and the overall molecular framework . The crystal structure of related compounds, such as 3-amino-6,6'-bis(methoxycarbonyl)-2,2'-bipyridine, reveals that the pyridyl rings can be almost coplanar, which may be due to intramolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of 3-amino-4-methoxypyridine derivatives is influenced by the presence of amino and methoxy groups. These compounds can undergo various chemical reactions, including condensation to form Schiff bases , reduction to form dihydropyridines , and complexation with metals . The reactivity can be further modified by structural modifications to reduce potential safety risks such as mutagenicity and drug-drug interactions .
Physical and Chemical Properties Analysis
The physicochemical properties of 3-amino-4-methoxypyridine derivatives, such as basicity, lipophilicity, and the ability to cross biological barriers, are important for their biological activity and potential as therapeutic agents. For instance, the methoxy derivative 3-methoxy-4-aminopyridine has been shown to pass the blood-brain barrier and accumulate in specific brain regions in mice . The ability of these compounds to block voltage-gated potassium channels has been demonstrated, with varying potency depending on the substitution pattern on the pyridine ring .
科学研究应用
1. PET成像和治疗应用
- 研究:“四种新型4-氨基吡啶K+通道阻滞剂的构效关系研究” (Rodríguez-Rangel 等人,2020)
- 要点:
- 研究了4-氨基吡啶(4AP)衍生物,包括3-甲氧基-4-氨基吡啶等甲氧基衍生物,在PET成像和治疗中的潜力。
- 这些衍生物表现出阻断电压门控钾通道的能力,表明在多发性硬化症中具有治疗和成像应用的潜力。
2. 致癌激酶抑制
- 研究:“3-甲氧基-2-氨基吡啶化合物的结构修饰,以降低致突变性和时间依赖性药物-药物相互作用的可能性” (Palmer 等人,2012)
- 要点:
- 探索了含3-甲氧基-2-氨基吡啶的化合物的结构修饰,以降低其致突变性和药物-药物相互作用风险。
- 旨在创造更安全、更有效的致癌激酶bRAF抑制剂。
3. 质子转移机理研究
- 研究:“2-氨基-3-甲氧基吡啶和乙酸配合物激发态双质子转移的机理” (孟等人,2018)
- 要点:
- 研究了2-氨基-3-甲氧基吡啶的激发态双质子转移机理。
- 该研究提供了对这类化合物光化学性质的见解,这对于理解它们的反应性和与其他分子的相互作用非常重要。
4. 氢键和互变异构化研究
- 研究:“烷氧基氨基吡啶和氨基甲氧基嘧啶与乙酸的氢键和氨基-亚氨基互变异构化” (Kitamura 等人,2007)
- 要点:
- 探索了包括2-氨基-3-甲氧基吡啶在内的体系的氢键和氨基-亚氨基互变异构化性质。
- 此类研究对于理解这些化合物在材料科学和生物化学等各个领域的化学行为和潜在应用至关重要。
5. 生物碱合成
- 研究:“甲氧基吡啶在石松生物碱合成中的应用:(+/-)lycoposerramine R 的全合成” (Bisai & Sarpong,2010)
- 要点:
- 描述了甲氧基吡啶作为石松生物碱lycoposerramine R合成中的关键组分。
- 突出了甲氧基吡啶在复杂有机合成中的作用,特别是在天然产物合成中。
安全和危害
3-Amino-4-methoxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs affected are the respiratory system .
Relevant Papers Relevant papers on 3-Amino-4-methoxypyridine include a review on the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . This review focuses on methods developed for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles, and ranges from traditional cross-coupling processes to alternative nucleophilic reagents and novel main group approaches .
作用机制
Target of Action
3-Amino-4-methoxypyridine is a chemical compound that is often used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of 3-Amino-4-methoxypyridine in this reaction is the organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the 3-Amino-4-methoxypyridine, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways involved in the Suzuki–Miyaura coupling reaction are complex and involve multiple steps . The reaction begins with the oxidative addition of the palladium catalyst to the organoboron reagent. This is followed by the transmetalation of the 3-Amino-4-methoxypyridine from boron to palladium. The end result is the formation of a new carbon–carbon bond .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a Log Po/w (iLOGP) of 1.22, indicating moderate lipophilicity . Its water solubility is classified as very soluble .
Result of Action
The primary result of the action of 3-Amino-4-methoxypyridine in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Amino-4-methoxypyridine in the Suzuki–Miyaura coupling reaction is influenced by several environmental factors. The reaction conditions are exceptionally mild and functional group tolerant . The stability of the organoboron reagent and the rapid transmetalation with palladium (II) complexes contribute to the broad application of this reaction .
属性
IUPAC Name |
4-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-6-2-3-8-4-5(6)7/h2-4H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWMPIWLSQKHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409446 | |
| Record name | 3-AMINO-4-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methoxypyridine | |
CAS RN |
33631-09-3 | |
| Record name | 3-AMINO-4-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2S)-Butan-2-yl]-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1276379.png)


![6-Aminobenzo[d]thiazol-2(3H)-one](/img/structure/B1276385.png)





![2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1276402.png)
![8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1276404.png)
![4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276405.png)
![3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1276406.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid](/img/structure/B1276407.png)